4-Ketone vs. N-Amide Reactivity
The target compound's trifluoroacetyl group is at the 4-position, resulting in a ketone (C=O) functional group. Its positional isomer, N-trifluoroacetylpiperidine (CAS 340-07-8), has the group on the nitrogen, forming an amide. This amide nitrogen is deactivated for further nucleophilic chemistry, with the molecule existing as a single conformer due to lone-pair conjugation [1]. The 4-isomer retains a reactive piperidine NH (pKa ~10-11 for protonated secondary amines), enabling orthogonal derivatization .
| Evidence Dimension | Reactive sites available for derivatization |
|---|---|
| Target Compound Data | 2 (Secondary amine, Trifluoromethyl ketone) |
| Comparator Or Baseline | N-trifluoroacetylpiperidine: 1 (Amide bond, chemically deactivated nitrogen) |
| Quantified Difference | The target compound offers twice the number of reactive handles for modular synthesis. |
| Conditions | Structural comparison based on fundamental organic chemistry principles and conformational analysis from gas-phase electron diffraction studies. |
Why This Matters
For procurement in a multi-step synthesis, a building block with two reactive handles significantly reduces the step count and expands the accessible chemical space compared to a single-handle isomer.
- [1] Shlykov, S. A., Phien, T. D., & Trang, N. H. (2017). Orbital interaction between electron lone pair and carbonyl group in N-trifluoroacetylpiperidine and N-piperidine amides: Planar and non-planar nitrogen bond configurations. Tetrahedron, 73(35), 5311-5320. View Source
